molecular formula C17H18N2O5S B12633958 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol CAS No. 920527-53-3

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol

Cat. No.: B12633958
CAS No.: 920527-53-3
M. Wt: 362.4 g/mol
InChI Key: VHESMLHXIWMGTR-UHFFFAOYSA-N
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Description

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol (CAS 920527-53-3) is a high-purity piperidine derivative with a molecular weight of 362.4 g/mol and the molecular formula C 17 H 18 N 2 O 5 S . This compound features a piperidine ring substituted at the nitrogen with a 4-nitrobenzenesulfonyl group and at the 4-position with both a phenyl group and a hydroxyl group . It serves as a versatile chemical intermediate in organic synthesis and pharmaceutical research, particularly for constructing more complex molecules . Piperidine derivatives are crucial scaffolds in drug discovery, found in over twenty classes of pharmaceuticals, and are extensively used in the development of new therapeutic agents . The synthetic value of this compound lies in its functional groups, which allow for further chemical modifications. For instance, the nitro group on the benzene ring can be selectively reduced to an amine, providing a handle for designing diverse molecular libraries . Research into similar sulfonyl piperidine derivatives has revealed potential biological activities, and such compounds are investigated for their interactions with various enzymes and receptors . The compound is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

920527-53-3

Molecular Formula

C17H18N2O5S

Molecular Weight

362.4 g/mol

IUPAC Name

1-(4-nitrophenyl)sulfonyl-4-phenylpiperidin-4-ol

InChI

InChI=1S/C17H18N2O5S/c20-17(14-4-2-1-3-5-14)10-12-18(13-11-17)25(23,24)16-8-6-15(7-9-16)19(21)22/h1-9,20H,10-13H2

InChI Key

VHESMLHXIWMGTR-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(C2=CC=CC=C2)O)S(=O)(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes

The primary method for synthesizing this compound involves the following steps:

  • Reactants : The reaction typically utilizes 4-nitrobenzenesulfonyl chloride and 4-phenylpiperidin-4-ol as the starting materials.

  • Reaction Conditions :

    • Solvent : Dichloromethane is commonly used as the solvent for this reaction.

    • Base : A base such as triethylamine is added to neutralize the hydrochloric acid produced during the reaction.

    • Temperature : The reaction is generally conducted at room temperature, allowing for optimal conditions without excessive heat that could lead to side reactions.

Reaction Mechanism

The proposed mechanism involves nucleophilic substitution where the hydroxyl group of 4-phenylpiperidin-4-ol attacks the electrophilic sulfur atom of the sulfonyl chloride, resulting in the formation of the target compound along with hydrochloric acid as a byproduct.

Comparison of Laboratory vs. Industrial Methods

Aspect Laboratory Method Industrial Method
Scale Small-scale (grams) Large-scale (kilograms)
Reaction Time Short (hours) Longer (days) due to scale-up
Purification Recrystallization or chromatography Continuous purification processes
Yield Up to 88% Optimized for maximum yield

Recent studies have explored various modifications and derivatives of piperidine compounds, including sulfonylated derivatives like 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol. Research continues into optimizing synthesis routes and exploring the biological activity of these compounds.

Chemical Reactions Analysis

Types of Reactions

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol can undergo several types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under suitable conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: The major product would be a compound with an oxidized nitro group.

    Reduction: The major product would be a compound with an amine group replacing the nitro group.

    Substitution: The major products would depend on the nucleophile used in the reaction.

Scientific Research Applications

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is not well-documented. compounds with similar structures often act by interacting with specific enzymes or receptors, inhibiting their activity. The nitrobenzene sulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Derivatives

(a) 4-Phenylpiperidin-4-ol Hydrochloride (CAS: 5004-94-4)

This compound represents the base structure without the sulfonyl substituent. It highlights the importance of the 4-phenylpiperidin-4-ol scaffold. The absence of the sulfonyl group simplifies synthesis but may reduce stability or receptor affinity compared to derivatives .

(b) 1-BENZYL-4-(4-FLUOROPHENYL)PIPERIDIN-4-OL (CAS: 163631-02-5)

Here, the nitrogen is substituted with a benzyl group, and the phenyl ring at position 4 is fluorinated. Fluorination enhances lipophilicity and metabolic stability, which could improve pharmacokinetic profiles.

Sulfonyl-Modified Derivatives

(a) 1-(Benzenesulfonyl)-4-[(4-phenylpiperazin-1-yl)methyl]piperidin-4-ol

This derivative replaces the nitro group with a plain benzenesulfonyl group and introduces a piperazinylmethyl substituent. The additional piperazine moiety may enhance binding to receptors with hydrophilic pockets. Structural data (InChIKey: BVWUSKGTLQRJNR-UHFFFAOYSA-N) confirm its complexity compared to the target compound .

(b) 1-(4-Chlorophenyl)sulfonyl-4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]piperidin-4-ol (CAS: 478041-65-5)

The sulfonyl group here is chlorinated, and a fluorophenylpiperazinylmethyl group is added.

(a) Mu Opioid Receptor Affinity ()

Several 4-phenylpiperidin-4-ol derivatives with varying N-substituents were evaluated for Mu opioid receptor binding:

  • 1-(1-Phenylhexyl)-4-phenylpiperidin-4-ol : Ki = 37 nM (highest affinity).
  • 1-(Benzhydryl)-4-(4-fluorophenyl)piperidin-4-ol : Ki = 771 nM.
  • 1-(Ditolylmethyl)-4-phenylpiperidin-4-ol : Ki = 2147 nM.

Key Insight : Linear alkyl chains (e.g., hexyl) enhance receptor affinity, while bulkier substituents (e.g., benzohydryl) reduce it, highlighting the role of substituent size and flexibility .

(b) Neurotoxicity Considerations

The 4-phenylpiperidin-4-ol substructure can metabolize into MPTP-like neurotoxins, which cause Parkinson’s-like symptoms.

Structure-Activity Relationship (SAR) Insights

  • N1-Substituents : Electron-withdrawing groups (e.g., nitrobenzenesulfonyl) may enhance chemical stability but reduce bioavailability due to increased polarity.
  • C4-Phenyl Modifications : Fluorination or chlorination can improve lipophilicity and membrane permeability.
  • Piperidine Core : The basic nitrogen is critical for receptor interactions; modifications here significantly alter activity .

Biological Activity

1-(4-Nitrobenzene-1-sulfonyl)-4-phenylpiperidin-4-ol is a compound of interest due to its potential biological activities, particularly in pharmacology. This article delves into its biological activity, synthesizing existing research findings, case studies, and relevant data.

Chemical Structure and Properties

The molecular formula of this compound is C17H20N2O4SC_{17}H_{20}N_{2}O_{4}S, with a molecular weight of approximately 348.42 g/mol. The compound features a piperidine ring substituted with a nitrobenzene sulfonyl group and a phenyl group, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC17H20N2O4SC_{17}H_{20}N_{2}O_{4}S
Molecular Weight348.42 g/mol
SolubilitySoluble in organic solvents
Melting PointNot specified

Antibacterial Activity

Research indicates that compounds containing the piperidine structure, such as this compound, exhibit significant antibacterial properties. A study highlighted that related compounds demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound has also been evaluated for its enzyme inhibitory activities. Specifically, it has shown potential as an acetylcholinesterase (AChE) inhibitor, which is crucial in treating conditions like Alzheimer's disease. Compounds bearing similar functional groups have been reported to exhibit strong AChE inhibition with IC50 values indicating their potency .

Case Studies

  • Anticancer Activity : A study involving derivatives of piperidine reported that certain compounds exhibited anticancer properties by inhibiting tumor growth in vitro. The mechanism was linked to the modulation of apoptosis pathways .
  • Diuretic and Hypoglycemic Effects : Some derivatives have shown promise in managing blood glucose levels and promoting diuresis, suggesting their potential role in diabetes management and fluid retention conditions .

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
AntibacterialModerate to strong against S. typhi
Enzyme InhibitionStrong AChE inhibitor
AnticancerInhibits tumor growth
DiureticPromotes diuresis
HypoglycemicLowers blood glucose levels

The biological activity of this compound can be attributed to its ability to interact with various biological targets:

  • Receptor Binding : The sulfonamide moiety may enhance binding affinity to target receptors or enzymes.
  • Inhibition of Enzymatic Activity : By mimicking substrate structures, the compound can inhibit key enzymes involved in metabolic pathways.
  • Cellular Uptake : The lipophilic nature of the phenyl groups may facilitate cellular penetration, enhancing bioavailability.

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